molecular formula C13H10F3N B14168960 N,N-Diphenyltrifluoromethaneamine CAS No. 83508-67-2

N,N-Diphenyltrifluoromethaneamine

Cat. No.: B14168960
CAS No.: 83508-67-2
M. Wt: 237.22 g/mol
InChI Key: DQXUPWGUKXGTBG-UHFFFAOYSA-N
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Description

N,N-Diphenyltrifluoromethaneamine: is an organic compound characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyltrifluoromethaneamine typically involves the reaction of aniline derivatives with trifluoromethylating agents. One common method is the reaction of N,N-diphenylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenyltrifluoromethaneamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

    Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.

Major Products:

Mechanism of Action

The mechanism of action of N,N-Diphenyltrifluoromethaneamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . Additionally, its trifluoromethyl group can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: N,N-Diphenyltrifluoromethaneamine is unique due to the presence of both phenyl and trifluoromethyl groups attached to the nitrogen atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions . These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

83508-67-2

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

N-phenyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

DQXUPWGUKXGTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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